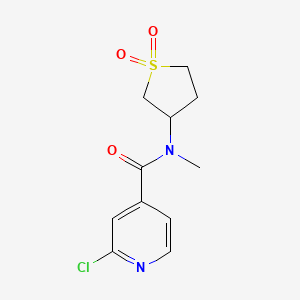

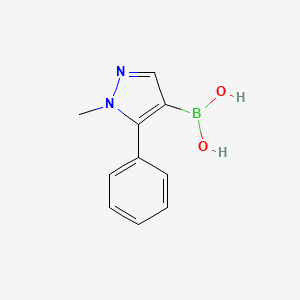

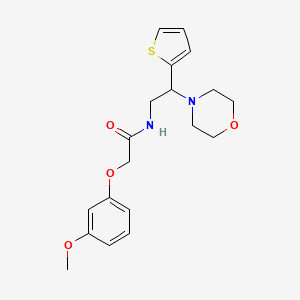

![molecular formula C17H17N5O2S B2857374 1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-25-9](/img/structure/B2857374.png)

1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves a variety of synthetic routes . One common method is the cyclization of a heterocyclic diamine with a nitrite . Another approach involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also unique methods for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors . This shows their versatile biological activities. The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has a wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Antagonistic Properties

One study describes an efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a stereoselective process starting from direct condensation and leading to a one-pot process yielding a morpholine derivative with potential antagonistic properties. This process highlights the importance of morpholine derivatives in medicinal chemistry, especially for targeting NK(1) receptors, which are critical in the management of chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).

Heterocyclic Synthesis for Biological Exploration

Another study focuses on the utility of substituted ethanones, closely related to the chemical structure of interest, in the synthesis of a wide range of heterocyclic compounds such as thiophene, oxazole, and triazoles. These compounds are sought after for their biological and medicinal properties, underscoring the significance of ethanones as precursors in developing pharmacologically active molecules (M. Salem et al., 2021).

Antioxidant and Anticancer Activities

Research into novel derivatives of propanehydrazide, which share a similar focus on nitrogen-containing heterocycles, demonstrates significant antioxidant and anticancer activities. These studies reveal the potential of such derivatives in developing therapeutic agents against various cancers, highlighting the importance of morpholine and triazole derivatives in drug discovery (I. Tumosienė et al., 2020).

Synthesis and Evaluation of Antitumor Compounds

Further research demonstrates the synthesis of morpholinylchalcones and their conversion into compounds with potential antitumor activities. This study exemplifies the application of morpholine-based heterocycles in constructing molecules that could offer new avenues for cancer treatment, especially against lung and liver cancers (Zeinab A. Muhammad et al., 2017).

Photophysical Characterization for Drug Development

Another investigation into the synthesis of diacetylstilbene derivatives utilizing a novel triazene, which includes morpholine as a functional group, provides insights into the photophysical properties of these compounds. Such studies are crucial for understanding how these properties can be harnessed in developing photostable drugs or in photodynamic therapy (C. Pye et al., 2010).

Wirkmechanismus

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Zukünftige Richtungen

Triazolothiadiazine and its derivatives have profound importance in drug design, discovery and development . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies have also been summarized . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-16(21-8-10-24-11-9-21)12-25-15-7-6-14-18-19-17(22(14)20-15)13-4-2-1-3-5-13/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZQMUGWRXEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

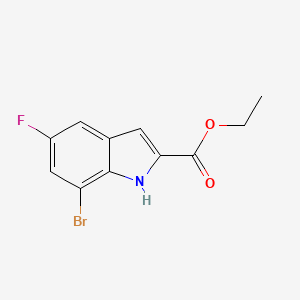

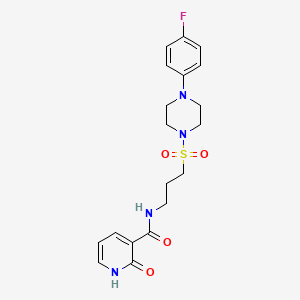

![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)

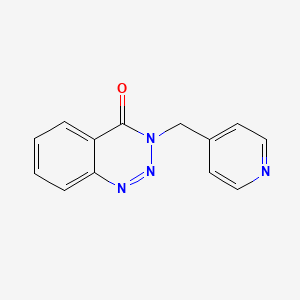

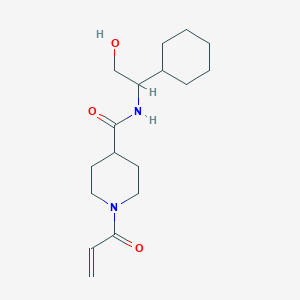

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857305.png)

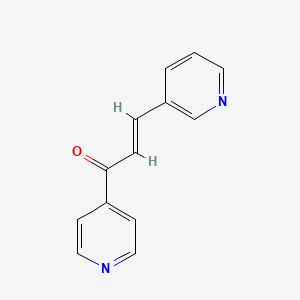

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

![N-(2-hydroxy-2-methyl-4-phenylbutyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2857308.png)

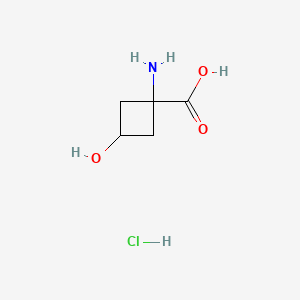

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)